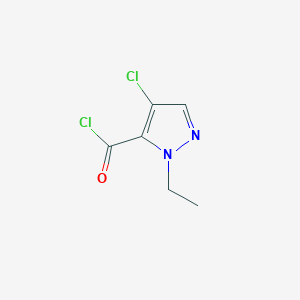

4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

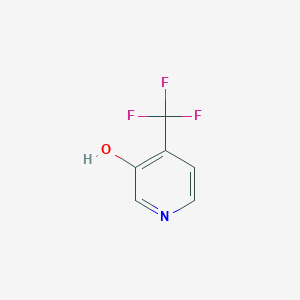

“4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride” is a chemical compound with the CAS Number: 1171932-05-0 . It has a molecular weight of 193.03 and its molecular formula is C6H6Cl2N2O .

Synthesis Analysis

The synthesis of pyrazoles, which includes “4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride”, can be achieved through several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The InChI code for “4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride” is 1S/C6H6Cl2N2O/c1-2-10-5(6(8)11)4(7)3-9-10/h3H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

Pyrazoles, including “4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride”, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles in good yields and high selectivity at room temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride” include a molecular weight of 193.03 and a molecular formula of C6H6Cl2N2O .Wissenschaftliche Forschungsanwendungen

Synthesis and Crystal Structure

- Zhang, Zhang, and Guo (2009) demonstrated the synthesis of a compound involving 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride, highlighting its crystal structure and molecular orientation. The compound exhibited significant dihedral angles between its molecular components and a three-dimensional network formed by intermolecular interactions (Dehua Zhang, Xiaoyan Zhang, Lijuan Guo, 2009).

- Another study by the same authors in 2007 reported on a similar compound, emphasizing the role of intramolecular hydrogen bonds in stabilizing its molecular conformation (Dehua Zhang, Xiaoyan Zhang, Yang Liu, 2007).

Chemical Reactions and Properties

- Zheng Jing (2012) detailed the preparation process of a compound using 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride, focusing on its chemical reactions and confirmation of structure through various spectroscopic methods (Zheng Jing, 2012).

- In the context of heterocyclic analogues, Datterl et al. (2010) utilized this chemical in synthesizing various pyrazol-5-ols, which were further processed to yield different heterocyclic compounds. This research underscores the versatility of 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride in heterocyclic chemistry (Barbara Datterl, Nicole Tröstner, D. Kucharski, W. Holzer, 2010).

Synthesis of Novel Compounds

- Wu et al. (2012) focused on synthesizing novel pyrazole acyl thiourea derivatives using 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride as a key intermediate. This study highlights the compound's role in forming structurally diverse and biologically active molecules (Jian Wu, Qingcai Shi, Zhuo Chen, Ming He, Linhong Jin, D. Hu, 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-chloro-2-ethylpyrazole-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O/c1-2-10-5(6(8)11)4(7)3-9-10/h3H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQMLMFFPPRDEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Cl)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate](/img/structure/B1370542.png)

![(3S,4R)-N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide](/img/structure/B1370546.png)

![5-Methylbenzo[c]phenanthridin-5-ium-2,3,7,8-tetrol](/img/structure/B1370553.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B1370559.png)